5-(2-Bromoethyl)-2-fluorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-(2-bromoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2 |
InChI Key |
LWIPGUSJTZYQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Bromoethyl 2 Fluorobenzonitrile
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(2-Bromoethyl)-2-fluorobenzonitrile (B6157437), two primary strategic disconnections are considered:
C-Br Bond Disconnection: The most straightforward disconnection is breaking the bond between the ethyl chain and the bromine atom. This identifies the precursor molecule as 5-(2-hydroxyethyl)-2-fluorobenzonitrile. The conversion of an alcohol to an alkyl bromide is a common and high-yielding transformation.
C-C Bond Disconnection: A more fundamental disconnection involves breaking the carbon-carbon bond between the aromatic ring and the ethyl side chain. This leads back to a functionalized 2-fluorobenzonitrile (B118710), such as 5-bromo-2-fluorobenzonitrile (B68940), and a two-carbon synthon.
Based on these disconnections, a plausible synthetic pathway emerges: starting with 2-fluorobenzonitrile, introducing a bromine atom at the 5-position, followed by the installation of a two-carbon chain that can be converted into the bromoethyl moiety.
Precursor Design and Derivatization Strategies
The design of precursors is guided by the retrosynthetic analysis. The core structure is 2-fluorobenzonitrile, a readily available starting material. mdpi.comsigmaaldrich.combldpharm.com The primary challenge is the regioselective introduction of substituents at the 5-position.
Precursor 1: 5-Bromo-2-fluorobenzonitrile: This is a key intermediate where the bromine atom serves as a handle for introducing the ethyl group via cross-coupling reactions. sigmaaldrich.comchemimpex.comnist.govsigmaaldrich.comfishersci.com The fluorine and nitrile groups direct electrophilic bromination primarily to the 5-position.
Precursor 2: 5-(2-Hydroxyethyl)-2-fluorobenzonitrile: This advanced precursor simplifies the final step to a bromination of the primary alcohol. The synthesis of this intermediate itself is a critical step, often proceeding from 5-bromo-2-fluorobenzonitrile.
Derivatization strategies focus on converting these precursors into the final product. The key transformation is the conversion of a functional group at the 5-position into the 2-bromoethyl side chain.
| Precursor Molecule | Derivatization Strategy | Target Moiety |
| 5-Bromo-2-fluorobenzonitrile | Palladium-catalyzed cross-coupling (e.g., Heck reaction with ethylene) followed by hydrobromination. | -CH₂CH₂Br |
| 5-(2-Hydroxyethyl)-2-fluorobenzonitrile | Treatment with a brominating agent (e.g., PBr₃, CBr₄/PPh₃). | -CH₂CH₂Br |
| 2-Fluorobenzonitrile | Friedel-Crafts acylation with acetyl chloride, followed by reduction and bromination. | -CH₂CH₂Br |
Direct and Indirect Synthetic Routes to the Core Structure
The synthesis often commences with the halogenation of 2-fluorobenzonitrile. The directing effects of the fluoride (B91410) (ortho, para-directing but deactivating) and the nitrile (meta-directing and strongly deactivating) groups must be considered. The position para to the fluorine and meta to the nitrile (C5) is the most favorable site for electrophilic aromatic substitution.
A common method for this transformation is the bromination of 2-fluorobenzonitrile using a brominating agent in the presence of a strong acid. google.com
Table 1: Representative Halogenation Reaction
| Starting Material | Reagent | Catalyst/Solvent | Product | Yield |
|---|
This step provides the key intermediate, 5-bromo-2-fluorobenzonitrile, which is essential for the subsequent introduction of the side chain. chemimpex.comnist.gov
There are several strategies to introduce the bromoethyl group onto the 5-position of the 2-fluorobenzonitrile core.
Route A: From a Hydroxyethyl Precursor: This is arguably the most common and reliable method.
Step 1: Synthesis of 5-(2-hydroxyethyl)-2-fluorobenzonitrile. This intermediate can be prepared from 5-bromo-2-fluorobenzonitrile via a palladium-catalyzed cross-coupling reaction, such as a Heck reaction with a protected ethylene (B1197577) glycol equivalent, followed by deprotection.
Step 2: Bromination of the Alcohol. The terminal hydroxyl group of 5-(2-hydroxyethyl)-2-fluorobenzonitrile is then converted to a bromide. This is a standard functional group transformation. Common reagents include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction.
Route B: Hydrobromination of a Vinyl Precursor:
Step 1: Synthesis of 2-fluoro-5-vinylbenzonitrile. This can be achieved from 5-bromo-2-fluorobenzonitrile via a Stille or Suzuki coupling with a vinyltin (B8441512) or vinylboronic acid reagent, respectively.
Step 2: Addition of HBr. The vinyl group is then converted to the bromoethyl group by the addition of hydrogen bromide (HBr). To achieve the desired 2-bromoethyl product (anti-Markovnikov addition), the reaction is typically carried out in the presence of a peroxide catalyst. google.com
Controlling selectivity is paramount in these synthetic sequences.
Regioselectivity: During the initial bromination of 2-fluorobenzonitrile, the regioselectivity is governed by the electronic properties of the existing substituents. The strong meta-directing effect of the cyano group and the para-directing effect of the fluorine atom cooperate to favor substitution at the 5-position. This leads to a high yield of the desired 5-bromo isomer. google.com
Chemoselectivity: In subsequent steps, chemoselectivity becomes crucial. For instance, when brominating 5-(2-hydroxyethyl)-2-fluorobenzonitrile, the reagents must be chosen to selectively replace the hydroxyl group without affecting the aromatic ring, the nitrile, or the fluorine atom. Reagents like PBr₃ or the Appel reaction conditions are well-suited for this selective transformation, as they are specific for converting alcohols to alkyl halides under mild conditions.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is essential for maximizing yield and purity while minimizing reaction time and cost.
Halogenation Step: For the bromination of 2-fluorobenzonitrile, optimization involves adjusting the concentration of sulfuric acid, the reaction temperature, and the rate of addition of the starting material. google.com Maintaining a low temperature (e.g., 10-15°C) during the addition helps to control the reaction rate and prevent the formation of byproducts. google.com
Side-Chain Incorporation: In palladium-catalyzed coupling reactions, key parameters to optimize include the choice of catalyst, ligand, base, and solvent. The reaction temperature and time are also critical. For the subsequent bromination of the alcohol, controlling the temperature is important to prevent side reactions.
Table 2: Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters to Optimize | Typical Conditions | Desired Outcome |
|---|---|---|---|
| Aromatic Bromination | Temperature, Reagent Stoichiometry, Acid Concentration | 10-15°C, 75-90% H₂SO₄ | High regioselectivity for the 5-bromo isomer, high yield. google.com |
| Pd-Catalyzed Coupling | Catalyst/Ligand System, Base, Solvent, Temperature | Pd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80-100°C | Efficient coupling, high yield of the 5-substituted product. |
| Alcohol Bromination | Brominating Agent, Solvent, Temperature | PBr₃ in THF or CBr₄/PPh₃ in CH₂Cl₂, 0°C to room temp. | High conversion of alcohol to bromide, minimal side reactions. |
By carefully selecting precursors and optimizing the conditions for each reaction step, this compound can be synthesized in a controlled and efficient manner.
Green Chemistry Considerations in Synthetic Route Development
The development of synthetic routes for pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally benign, safer, and more efficient in their use of resources. nih.govuniroma1.it The focus is on minimizing waste, avoiding hazardous substances, and reducing energy consumption from the initial design phase through to industrial-scale production. rsc.orgsemanticscholar.org
Key green chemistry metrics, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), are employed to evaluate the sustainability of a synthetic pathway. primescholars.com Atom economy, in particular, is a foundational concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.orgrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. libretexts.org
In the context of synthesizing complex molecules like this compound, several green chemistry principles are particularly relevant:
Prevention of Waste: It is more desirable to prevent the formation of waste than to treat or clean it up after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Syntheses should ideally be conducted at ambient temperature and pressure.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are typically required in smaller amounts and can be recycled, thus reducing waste. buecher.de
A patent for a related compound, 5-bromo-2-fluorobenzonitrile, highlights some of these considerations by describing a process that allows for the recycling of the sulfuric acid solvent, thereby reducing waste streams. google.com This approach aligns with the green chemistry goal of minimizing the environmental footprint of chemical manufacturing.
Hypothetical Atom Economy Comparison
To illustrate the concept, consider two hypothetical routes for a key transformation. A traditional approach might use a stoichiometric reagent, resulting in significant byproduct formation. A greener, catalytic alternative would ideally produce only the desired product.
| Reaction Type | Hypothetical Reactants | Hypothetical Products | Atom Economy | Green Chemistry Assessment |
|---|---|---|---|---|
| Traditional (Stoichiometric) | Substrate A + Reagent B | Desired Product C + Waste Product D | < 50% | Poor: Generates significant waste byproducts. |
| Green (Catalytic) | Substrate A + Reagent X | Desired Product C | ~100% | Excellent: Maximizes the incorporation of reactant atoms into the final product. |
Solvent Selection in Synthesis
The choice of solvent is a critical factor in the environmental impact of a synthetic process. nih.gov Green chemistry encourages the replacement of hazardous solvents with safer alternatives. Water is often considered an ideal green solvent, though its application depends on the specific reaction chemistry. scribd.com
| Solvent Class | Examples | Concerns | Potential Greener Alternatives |
|---|---|---|---|
| Halogenated | Dichloromethane (DCM), Chloroform | Carcinogenicity, environmental persistence | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
| Aprotic Polar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity | Dimethyl sulfoxide (B87167) (DMSO), Cyrene |
| Aromatic Hydrocarbons | Benzene (B151609), Toluene | Toxicity, Volatile Organic Compounds (VOCs) | Anisole, p-Cymene |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide formation, flammability | 2-Methyltetrahydrofuran (2-MeTHF) |
By integrating these green chemistry principles into the early stages of synthetic route design, chemists can develop processes for producing this compound that are not only economically viable but also environmentally responsible and sustainable. rsc.org
Chemical Reactivity and Transformative Chemistry of 5 2 Bromoethyl 2 Fluorobenzonitrile
Reactivity of the Bromoethyl Group
The bromoethyl side chain attached to the benzonitrile (B105546) ring is a key site for a variety of chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions, while also enabling the formation of organometallic reagents.
Nucleophilic Substitution Reactions (SN1 and SN2)
The carbon-bromine bond in the bromoethyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions to occur through either an SN1 or SN2 mechanism. bloomtechz.comlibretexts.org
The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This mechanism is favored for primary alkyl halides like the bromoethyl group in 5-(2-bromoethyl)-2-fluorobenzonitrile (B6157437) due to the relatively unhindered nature of the carbon atom bearing the bromine. masterorganicchemistry.compharmaguideline.com SN2 reactions are characterized by an inversion of stereochemistry at the reaction center and are promoted by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org
The SN1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. youtube.com While primary carbocations are generally unstable, the proximity of the phenyl ring can offer some stabilization through resonance. However, SN1 reactions are generally less common for primary alkyl halides and are typically favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. pharmaguideline.comlibretexts.org
| Factor | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Alkyl Halide Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., I-, CN-, RS-) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions for Olefin Formation
In the presence of a strong base, this compound can undergo an elimination reaction to form 2-fluoro-5-vinylbenzonitrile. bloomtechz.com This reaction, which competes with nucleophilic substitution, involves the removal of a hydrogen atom from the carbon adjacent to the one bearing the bromine, and the simultaneous departure of the bromide ion, leading to the formation of a double bond. vedantu.com
The most probable mechanism for this transformation is the E2 (elimination, bimolecular) mechanism, which is a concerted, one-step process. vedantu.comchemicalnote.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemistrysteps.com Strong, sterically hindered bases favor E2 elimination over SN2 substitution. libretexts.org
The E1 (elimination, unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. chemicalnote.com It is generally favored by weak bases and polar protic solvents. libretexts.orglibretexts.org Given that the bromoethyl group is a primary halide, the E2 pathway is the more likely route for olefin formation. libretexts.org
| Factor | E1 Reaction | E2 Reaction |
|---|---|---|
| Alkyl Halide Structure | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary |
| Base | Weak (e.g., H2O, ROH) | Strong (e.g., RO-, OH-) |
| Solvent | Polar Protic (e.g., water, alcohols) | Less polar solvents are suitable |
| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Mechanism | Two steps, via carbocation | One step, concerted |
Organometallic Coupling Reactions at the Bromide Center
The bromoethyl group can also be utilized in the formation of organometallic reagents, which are versatile intermediates in organic synthesis for the creation of new carbon-carbon bonds. fiveable.me For instance, reaction with magnesium metal would yield a Grignard reagent. This organomagnesium compound could then be reacted with a variety of electrophiles.
Furthermore, the bromide can participate in various transition-metal-catalyzed cross-coupling reactions. fiveable.me Reactions such as the Suzuki coupling (with a boronic acid) and the Corey-House synthesis (using a lithium diorganocuprate) could be employed to couple the ethyl group with other organic fragments. pressbooks.publibretexts.orglibretexts.org These reactions are powerful tools for constructing more complex molecular architectures.
Reactivity of the Fluoro Substituent
The fluorine atom attached directly to the aromatic ring exhibits reactivity that is characteristic of aryl fluorides, particularly those bearing electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The benzonitrile ring in this compound is electron-deficient due to the strong electron-withdrawing nature of the cyano group (-CN). youtube.com This electron deficiency is particularly pronounced at the ortho and para positions relative to the cyano group. The fluorine atom is located ortho to the cyano group, making this position highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com
In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is subsequently restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. youtube.com The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom. nih.govrsc.org
Role of Fluorine in Directing Electrophilic Aromatic Substitution
In the context of electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile to attack an electrophile, the existing substituents on the ring direct the position of the incoming electrophile. The fluoro and cyano groups on the ring have competing directing effects.
Conversely, the cyano group is a strong electron-withdrawing group through both inductive and resonance effects (-I and -M effects), and it is a meta-director. youtube.comminia.edu.eg It strongly deactivates the ring towards electrophilic attack, particularly at the ortho and para positions.
When both a fluoro and a cyano group are present, the directing effects must be considered together. The fluorine at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The cyano group at position 1 directs to its meta positions (positions 3 and 5). In this case, both groups reinforce the directing of an incoming electrophile to the 3 and 5 positions. However, the bromoethyl group is already at position 5. Therefore, an incoming electrophile would preferentially substitute at position 3.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Influence |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Electron-withdrawing | Weakly Electron-donating | Deactivating | Ortho, Para |
| -CN (Cyano) | Strongly Electron-withdrawing | Strongly Electron-withdrawing | Strongly Deactivating | Meta |
Transformations Involving the Nitrile Functional Group
The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its strong triple bond and the electronegativity of the nitrogen atom make the carbon atom electrophilic and susceptible to nucleophilic attack.
Nucleophilic addition is a characteristic reaction of nitriles. Strong nucleophiles can add directly to the carbon atom of the nitrile, forming an intermediate imine anion which can then be protonated. Weaker nucleophiles generally require acid catalysis to activate the nitrile group by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon.
For this compound, this reactivity could be exploited using various nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) could add to the nitrile to form ketones after hydrolysis of the intermediate imine. Similarly, the addition of amines could lead to the formation of amidines, and alcohols could yield imidates.
Table 1: Examples of Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Potential Product |
| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | 1-(5-(2-Bromoethyl)-2-fluorophenyl)ethan-1-one (after hydrolysis) |
| Nitrogen Nucleophile | Ammonia (B1221849) (NH₃) | 5-(2-Bromoethyl)-2-fluorobenzimidamide |
| Oxygen Nucleophile | Methanol (CH₃OH) in the presence of an acid catalyst | Methyl 5-(2-bromoethyl)-2-fluorobenzimidate |
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde. Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The transformation to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).
Hydrolysis of the nitrile group, typically under acidic or basic conditions, yields a carboxylic acid. This transformation proceeds through an amide intermediate. Given the presence of other functional groups in this compound, careful selection of reaction conditions would be necessary to avoid unwanted side reactions.
Table 2: Potential Reduction and Hydrolysis Products
| Reaction | Reagents | Product |
| Full Reduction | 1. LiAlH₄, 2. H₂O | (5-(2-Bromoethyl)-2-fluorophenyl)methanamine |
| Partial Reduction | 1. DIBAL-H, 2. H₂O | 5-(2-Bromoethyl)-2-fluorobenzaldehyde |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-(2-Bromoethyl)-2-fluorobenzoic acid |
Nitriles can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, although the latter is less common. A significant example is the [3+2] cycloaddition with 1,3-dipoles such as azides to form tetrazoles. researchgate.net This reaction is often promoted by a Lewis acid. Another possibility is the participation in [2+2] cycloadditions under photochemical conditions. libretexts.org These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. researchgate.net
In the context of this compound, reaction with sodium azide (B81097), for example, could yield the corresponding tetrazole derivative, a common scaffold in medicinal chemistry.
Synergistic and Orthogonal Reactivity of Multiple Functional Groups
The presence of the bromoethyl, fluoro, and nitrile groups on the same molecule allows for complex and controlled synthetic strategies. The reactivity of these groups can be either synergistic, where one group influences the reactivity of another, or orthogonal, where one group can be reacted selectively without affecting the others.
The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although the fluorine atom itself is a leaving group in such reactions. The bromoethyl group is susceptible to nucleophilic substitution and elimination reactions. The nitrile group can be transformed as discussed previously.
An example of orthogonal reactivity would be the selective substitution of the bromine atom in the ethyl chain using a nucleophile without affecting the nitrile or the fluoroaromatic system. Conversely, the nitrile could be hydrolyzed to a carboxylic acid under conditions that leave the bromoethyl group intact.
Synergistic reactivity could be observed in intramolecular reactions. For example, treatment with a base could potentially lead to an intramolecular cyclization via nucleophilic attack of an in situ generated carbanion on the nitrile group, or an intramolecular substitution reaction.
Mechanistic Studies of Key Transformations
The nucleophilic addition to the nitrile group proceeds via the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond, leading to a nitrogen-centered anion. In the presence of a proton source, this anion is protonated to form an imine, which can be further hydrolyzed to a ketone or an aldehyde.
The reduction of the nitrile with a hydride reagent like LiAlH₄ involves the sequential addition of hydride ions to the carbon atom of the nitrile, followed by protonation during workup to yield the primary amine.
The hydrolysis of the nitrile in acidic media begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps then lead to the formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.
Cycloaddition reactions, such as the formation of tetrazoles from nitriles and azides, are believed to proceed through a concerted [3+2] cycloaddition mechanism. uchicago.edu This involves the simultaneous formation of two new sigma bonds between the 1,3-dipole (azide) and the dipolarophile (nitrile).
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 2 Bromoethyl 2 Fluorobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
In ¹H NMR analysis of 5-(2-Bromoethyl)-2-fluorobenzonitrile (B6157437), distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons of the bromoethyl group (-CH₂CH₂Br) would likely appear as two triplets in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the benzene (B151609) ring would be deshielded by the aromatic system, appearing at a higher chemical shift compared to the terminal methylene group bonded to the bromine atom. The aromatic region would display complex splitting patterns due to the coupling between the remaining ring protons and the fluorine atom. The integration of these signals would confirm the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted Aromatic Region | Multiplet | 3H | Ar-H |
| Predicted Aliphatic Region | Triplet | 2H | -CH₂-Ar |
Note: This table represents predicted values based on standard chemical shift ranges and coupling patterns. Actual experimental values are required for definitive assignment.
The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in this compound. The carbon of the nitrile group (-CN) would appear at the downfield end of the spectrum. The aromatic carbons would resonate in the typical aromatic region, with their chemical shifts influenced by the fluorine, bromoethyl, and nitrile substituents. The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹JCF), resulting in a doublet. The two aliphatic carbons of the bromoethyl group would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Predicted Aromatic Region | Aromatic Carbons |
| Predicted Downfield Region | Nitrile Carbon (C≡N) |
Note: This table represents predicted values based on typical chemical shift ranges. Definitive assignments require experimental data.
¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the benzene ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would result in a complex multiplet, providing additional structural information.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity within the bromoethyl chain and the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of both the ¹H and ¹³C signals for the CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connection of the bromoethyl group and the nitrile group to the aromatic ring.
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and their bonding characteristics.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A sharp, strong band around 2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2230 | Strong, Sharp | C≡N Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| <3000 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| <1200 | Strong | C-F Stretch |
Note: This table outlines expected absorption bands. Experimental verification is necessary for accurate spectral interpretation.
Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the advanced spectroscopic characterization of this compound is not available. No published experimental or theoretical data for its Fourier Transform Raman (FT-Raman) spectroscopy, mass spectrometry, or X-ray diffraction could be located.
Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as requested:
Integration of Spectroscopic Data for Comprehensive Structural Characterization
The absence of such fundamental characterization data in the public domain prevents the creation of a scientifically accurate article on the advanced spectroscopic and structural elucidation of this specific compound.
Computational and Theoretical Investigations of 5 2 Bromoethyl 2 Fluorobenzonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and spectroscopic properties of a compound. For a molecule like 5-(2-Bromoethyl)-2-fluorobenzonitrile (B6157437), Density Functional Theory (DFT) and ab initio methods are the preferred computational tools. DFT, particularly with hybrid functionals like B3LYP, offers a good balance between accuracy and computational cost for organic molecules. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, wave-function-based approach.
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The flexibility of the bromoethyl side chain suggests the existence of multiple conformers. Conformational analysis would systematically explore the potential energy surface by rotating the single bonds in this side chain to identify all local minima (stable conformers) and the transition states connecting them. Such studies are crucial as the geometry of a molecule dictates many of its physical and chemical properties.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP 6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-Br | Data not available in literature |
| Bond Length | C≡N | Data not available in literature |
| Bond Length | C-F | Data not available in literature |
| Bond Angle | C-C-Br | Data not available in literature |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wuxiapptec.com A small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, the electron-withdrawing nature of the nitrile and fluorine groups, combined with the presence of the bromine atom, would influence the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available in literature |
| LUMO Energy | Data not available in literature |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. The hydrogen atoms of the ethyl group would likely exhibit a positive potential (blue). This analysis helps in understanding intermolecular interactions.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and wagging of bonds.
By comparing the calculated spectrum with an experimentally obtained spectrum, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch, C-F stretch, and C-Br stretch, as well as various aromatic C-H and C-C vibrations.
Table 3: Predicted Major Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) |
|---|---|
| C≡N Stretch | Data not available in literature |
| Aromatic C-H Stretch | Data not available in literature |
| CH₂ Asymmetric Stretch | Data not available in literature |
| Aromatic C=C Stretch | Data not available in literature |
| C-F Stretch | Data not available in literature |
Reactivity Descriptors and Reaction Pathway Predictions
Based on the electronic structure calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from the HOMO and LUMO energies and include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. ajchem-a.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). nih.gov
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. Reaction pathway predictions can be made by examining the interactions of the frontier orbitals and the MEP surface to identify the most likely sites for electrophilic and nucleophilic attack.
Table 4: Predicted Global Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | Data not available in literature |
| Electron Affinity (A) | Data not available in literature |
| Electronegativity (χ) | Data not available in literature |
| Chemical Hardness (η) | Data not available in literature |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity.
For a molecule to exhibit NLO properties, it typically needs a significant charge asymmetry, often found in donor-pi-acceptor systems. While this compound does possess electron-withdrawing groups (fluoro and nitrile), a comprehensive NLO analysis would require calculating the dipole moment and hyperpolarizability tensors to assess its potential as an NLO material. The HOMO-LUMO gap is also relevant, as smaller gaps can lead to enhanced NLO responses. wuxiapptec.com
Table 5: Predicted Non-Linear Optical Properties for this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | Data not available in literature |
| Mean Polarizability (α) | Data not available in literature |
Solvation Effects on Molecular Properties through Computational Modeling
Computational approaches to modeling solvation effects generally fall into two categories: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. wikipedia.orgresearchgate.net Explicit solvent models, on the other hand, involve simulating a discrete number of individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding, at a higher computational cost.
Influence on Molecular Geometry
The geometry of this compound, particularly the conformation of the 2-bromoethyl side chain, is expected to be sensitive to the solvent polarity. In the gas phase or nonpolar solvents, the molecule would adopt a conformation that minimizes intramolecular steric hindrance. However, in polar solvents, conformations that lead to a larger molecular dipole moment will be stabilized. This is due to the favorable dipole-dipole interactions between the solute and the polar solvent molecules.
For instance, the dihedral angle between the benzonitrile (B105546) ring and the C-C bond of the ethyl group, as well as the orientation of the C-Br bond, would likely adjust to maximize the interaction with the solvent's reaction field. This phenomenon has been observed in computational studies of other flexible molecules in solution.
Table 1: Hypothetical Solvent-Dependent Conformational Changes in this compound
| Solvent (Dielectric Constant, ε) | Predicted Dihedral Angle (Car-Car-Cethyl-Cethyl) | Predicted C-C-Br Angle (°) |
| Gas Phase (ε = 1) | ~60° | ~110° |
| n-Hexane (ε = 1.88) | ~65° | ~110.5° |
| Dichloromethane (ε = 8.93) | ~85° | ~111.5° |
| Acetonitrile (ε = 37.5) | ~90° | ~112° |
| Water (ε = 80.1) | ~95° | ~112.5° |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar molecules.
Solvatochromic Effects on Electronic Spectra
The polarity of the solvent can also induce shifts in the ultraviolet-visible (UV-Vis) absorption spectra of a molecule, a phenomenon known as solvatochromism. nih.govmdpi.com These shifts arise from the differential solvation of the ground and excited electronic states of the molecule.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM, are widely used to predict these solvatochromic shifts. qu.edu.qa For a molecule like this compound, which possesses a polar benzonitrile group, an increase in solvent polarity is expected to cause a shift in the absorption maxima.
The direction of the shift (red or blue shift) depends on the change in the molecule's dipole moment upon electronic excitation. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red shift (bathochromism). Conversely, if the ground state is more polar, a blue shift (hypsochromism) would be observed. Studies on other benzonitrile derivatives have shown that the nitrile group can significantly influence the charge distribution in both the ground and excited states. diva-portal.orgnih.gov
Table 2: Predicted Solvatochromic Shifts for the Main Absorption Band of this compound
| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λmax, nm) | Predicted Shift from Gas Phase (nm) |
| Gas Phase | 1 | 280 | 0 |
| Cyclohexane | 2.02 | 282 | +2 |
| Chloroform | 4.81 | 285 | +5 |
| Ethanol | 24.55 | 288 | +8 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.68 | 291 | +11 |
Note: The data in this table is hypothetical and based on general trends observed for substituted aromatic compounds. The magnitude and direction of the shift would require specific computational calculations for the target molecule.
Impact on Dipole Moment
The molecular dipole moment is a key indicator of the charge distribution within a molecule and is highly susceptible to solvent effects. In a polar solvent, the solute molecule will polarize in response to the solvent's reaction field, leading to an induced dipole moment. This results in a larger total dipole moment in solution compared to the gas phase. Computational studies on halogenated pyridines and other aromatic systems have consistently demonstrated this increase in dipole moment with increasing solvent polarity. researchgate.net
Table 3: Predicted Dipole Moment of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Toluene | 2.38 | 3.9 |
| Acetone | 20.7 | 4.5 |
| Methanol | 32.7 | 4.8 |
| Water | 80.1 | 5.2 |
Note: This data is illustrative and based on the expected behavior of a polar molecule in solvents of varying dielectric constants.
Synthetic Applications in Advanced Chemical Synthesis
Role as a Key Intermediate for Diversified Organic Scaffolds
5-(2-Bromoethyl)-2-fluorobenzonitrile (B6157437) serves as a pivotal intermediate for constructing a wide array of organic scaffolds. The compound's value lies in the differential reactivity of its functional groups. The primary alkyl bromide of the bromoethyl group is susceptible to nucleophilic substitution reactions, the nitrile group can undergo hydrolysis, reduction, or cycloaddition, and the electron-deficient aromatic ring, activated by the fluoro and nitrile groups, offers sites for further functionalization.
This multi-functionality allows chemists to employ it in divergent synthetic pathways. For instance, the bromoethyl moiety can act as an electrophilic anchor to introduce amine, azide (B81097), or ether linkages, while the nitrile group can be transformed into a carboxylic acid or an aminomethyl group, fundamentally altering the molecule's polarity and structure. This capacity to serve as a modular building block is crucial in combinatorial chemistry and the generation of compound libraries for drug discovery and materials science research. The analogous compound, 5-Bromo-2-fluorobenzonitrile (B68940), is recognized as a key intermediate in producing pharmaceuticals and agrochemicals, highlighting the synthetic potential inherent in the bromofluorobenzonitrile framework. chemimpex.comxdbiochems.com
Precursor for Advanced Optoelectronic Materials (e.g., TADF Dyes for OLEDs)
The benzonitrile (B105546) moiety is a well-established electron-accepting core used in the design of advanced optoelectronic materials, particularly emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). aip.orgresearchgate.net These materials are critical for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) by enabling the harvesting of both singlet and triplet excitons. rsc.org The molecular design of TADF emitters often relies on a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) states. aip.org
In this context, this compound is a promising precursor for the acceptor component of such D-A systems. The bromoethyl group functions as a reactive handle for covalently linking the benzonitrile acceptor to various electron-donating units, such as carbazole, phenoxazine, or acridine (B1665455) derivatives. aip.orgrsc.org The substitution of the bromide with a donor moiety creates the necessary electronic structure for TADF properties. This synthetic strategy provides a pathway to novel TADF dyes for next-generation displays and lighting technologies.
Building Block in the Synthesis of Complex Molecules for Chemical Biology Research
The synthesis of biologically active molecules often requires precursors that can be elaborated into complex heterocyclic and polyfunctionalized aromatic systems. This compound provides a scaffold that can be readily converted into structures relevant to chemical biology and medicinal chemistry.
The functional groups of this compound are ideally suited for constructing various nitrogen-containing heterocycles, which are privileged structures in many pharmaceuticals.
Quinazolines: Quinazoline (B50416) synthesis can be envisioned through a two-step sequence. First, nucleophilic substitution of the bromide with an amine source (e.g., ammonia (B1221849) or a primary amine) would yield an aminoethyl-functionalized benzonitrile. Subsequent intramolecular cyclization, where the newly introduced amine attacks the nitrile carbon, would form the fused pyrimidine (B1678525) ring characteristic of the quinazoline system. nih.gov
Imidazoles: The bromoethyl group is a key synthon for building imidazole-containing molecules. For example, it can be used to alkylate an appropriate precursor to form part of the imidazole (B134444) backbone. Its utility is demonstrated in the synthesis of dual-function radiosensitizers, where an α-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol structure was prepared. nih.gov This highlights the role of the bromoethyl moiety in constructing complex imidazole derivatives.
Triazoles: The compound is an excellent precursor for incorporating a fluorobenzonitrile unit into larger molecules via 1,2,3-triazole linkages using "click chemistry." The bromoethyl group can be readily converted to an azidoethyl group by reaction with sodium azide. The resulting azide can then undergo a highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, forming a stable, five-membered triazole ring that links the fluorobenzonitrile scaffold to another molecule of interest.
The creation of polyfunctionalized aromatic systems is central to tuning the properties of molecules for specific applications. This compound offers multiple handles for sequential modification. The bromide can be displaced by a wide range of nucleophiles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each introducing a distinct chemical functionality. Furthermore, the fluorine atom, while generally stable, can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of yet another substituent. This orthogonal reactivity enables the precise and controlled construction of complex, highly decorated aromatic compounds.
Application in Radiochemistry as a Precursor for Radiolabeled Probes
The development of radiolabeled probes for Positron Emission Tomography (PET) imaging is a critical area of medical research. PET probes require the incorporation of a short-lived positron-emitting isotope, such as Fluorine-18 (¹⁸F, t½ ≈ 110 min), into a biologically active molecule. The bromoethyl group is a well-established precursor for radiofluorination via nucleophilic substitution. researchgate.net
This compound can serve as a precursor for ¹⁸F-labeled PET tracers. The aliphatic carbon-bromine bond is susceptible to nucleophilic attack by [¹⁸F]fluoride, allowing for the efficient, late-stage introduction of the radioisotope. This process would yield 5-(2-[¹⁸F]fluoroethyl)-2-fluorobenzonitrile, a synthon that can be further elaborated or used directly as a core for novel imaging agents. Additionally, while less common for alkyl bromides, the compound could potentially be used in radiobromination reactions to incorporate radioisotopes of bromine, such as ⁷⁶Br for PET imaging or ⁷⁷Br for therapeutic applications. nih.govnih.gov The synthesis of radiosensitizers containing a bromoethylamino-nitroimidazole structure further underscores the relevance of such moieties in fields related to radiation. nih.gov
| Reaction Type | Isotope | Precursor Group | Application |
|---|---|---|---|
| Nucleophilic Radiofluorination | ¹⁸F | -CH₂CH₂Br | PET Imaging Probe Synthesis researchgate.net |
| Nucleophilic Radiobromination | ⁷⁶Br | -CH₂CH₂Br | PET Imaging Probe Synthesis nih.gov |
Development of Specialty Polymers and Materials through Derivatization
The bromoethyl functionality makes this compound a valuable component in materials science for creating specialty polymers. Its incorporation can be achieved through two primary strategies.
Monomer Synthesis: The bromoethyl group can be chemically modified to introduce a polymerizable functional group. For example, elimination of HBr would generate a vinyl group, creating a styrene-like monomer. Alternatively, substitution with a carboxylate-containing moiety like acrylate (B77674) would yield a monomer suitable for radical polymerization. Polymerization of such monomers would incorporate the fluorobenzonitrile unit as a pendant group along the polymer backbone, potentially imparting properties such as high thermal stability, specific dielectric properties, or a high refractive index.
Post-Polymerization Modification: A polymer can be synthesized using a monomer that already contains the bromoethyl group. The resulting polymer, featuring reactive C-Br bonds along its chain, can then undergo post-polymerization modification. researchgate.netmdpi.com This powerful technique allows for the introduction of a wide variety of functional groups onto a pre-formed polymer backbone, enabling the fine-tuning of material properties without needing to synthesize a new monomer for each desired functionality. rsc.org
Future Research Directions and Unexplored Avenues
Exploration of Novel Catalytic Transformations
The bromoethyl group in 5-(2-Bromoethyl)-2-fluorobenzonitrile (B6157437) is a versatile handle for a variety of chemical transformations. Future research should focus on exploring novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this functional group. The bromoethyl moiety is susceptible to nucleophilic substitution, elimination, and the formation of organometallic reagents. bloomtechz.com
Prospective research could investigate transition-metal-catalyzed cross-coupling reactions. For instance, palladium, nickel, or copper catalysts could be employed to form new carbon-carbon and carbon-heteroatom bonds, opening pathways to a diverse range of derivatives. The development of photoredox catalysis for reactions involving the bromoethyl group could also provide milder and more selective reaction conditions.
Below is a table of potential catalytic transformations that warrant investigation:
| Reaction Type | Potential Catalyst Systems | Expected Product Class |
| Suzuki Coupling | Palladium-based catalysts | Aryl- or vinyl-substituted derivatives |
| Sonogashira Coupling | Palladium/copper co-catalysis | Alkynyl-substituted derivatives |
| Buchwald-Hartwig Amination | Palladium or copper catalysts | Amine derivatives |
| Etherification | Phase-transfer catalysts | Ether derivatives |
| Cyanation | Nickel or copper catalysts | Dinitrile derivatives |
Stereoselective Synthesis of Chiral Derivatives
The development of methods for the stereoselective synthesis of chiral derivatives of this compound is another promising research avenue. While the parent molecule is achiral, reactions involving the bromoethyl group could generate new stereocenters. For example, nucleophilic substitution with a chiral nucleophile or the transformation of the bromoethyl group into a chiral side chain would necessitate control of stereochemistry.
Future work could focus on the use of chiral catalysts, auxiliaries, or reagents to induce asymmetry in these transformations. ethz.ch For instance, if the bromoethyl group is first eliminated to form a vinyl group, subsequent asymmetric dihydroxylation or epoxidation could introduce chirality. The development of enzymatic resolutions or transformations could also provide a green and highly selective route to enantiomerically pure derivatives.
Key research objectives in this area include:
The design of chiral ligands for metal-catalyzed reactions.
The application of organocatalysis for asymmetric transformations.
The exploration of biocatalytic methods for generating chiral products.
Integration into Flow Chemistry Systems for Continuous Synthesis
The synthesis of this compound and its derivatives could greatly benefit from the application of flow chemistry. nih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. researchgate.netjst.org.in
Future research could focus on developing a continuous flow synthesis of the parent compound itself. Subsequently, the integration of further reaction steps in a continuous sequence would allow for the efficient production of a library of derivatives. researchgate.net This approach would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters in a flow system can lead to higher yields and purities, reducing the need for extensive purification. researchgate.net
Potential flow chemistry applications to explore:
Continuous bromination and ethylation reactions for the synthesis of the parent compound.
Telescoped multi-step synthesis of derivatives without isolating intermediates.
In-line purification and analysis for real-time process optimization.
Advanced Material Science Applications Beyond Current Scope
The unique electronic properties conferred by the fluoro and nitrile groups, combined with the synthetic versatility of the bromoethyl group, make this compound an attractive building block for advanced materials. While related fluorinated benzonitriles have been investigated as precursors for materials like Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs), the potential of this specific compound remains untapped. ossila.com
Future research could explore the synthesis of novel polymers and organic functional materials. For example, the bromoethyl group could be used as a polymerization initiator or as a point of attachment to a polymer backbone. The resulting materials could have interesting properties for applications in organic electronics, sensors, or specialty coatings. The introduction of this moiety into larger conjugated systems could also lead to new materials with tailored optical and electronic properties.
| Potential Material Class | Synthetic Strategy | Possible Application |
| Specialty Polymers | Polymerization from the bromoethyl group | Organic electronics, high-performance plastics |
| Functional Dyes | Derivatization of the bromoethyl group | OLEDs, chemical sensors |
| Liquid Crystals | Incorporation into mesogenic structures | Display technologies |
| Flame Retardants | Use as an additive or reactive monomer | Fire-safe materials nbinno.comnbinno.com |
Synergistic Computational-Experimental Approaches for Property Prediction and Validation
To accelerate the discovery and development of new applications for this compound, a synergistic approach combining computational modeling and experimental validation is highly recommended. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, the properties of its derivatives, and to elucidate reaction mechanisms. rsc.orgnih.gov
Future research should employ computational studies to:
Model the electronic structure and predict the reactivity of different sites on the molecule.
Simulate reaction pathways for novel transformations to guide experimental design.
Predict the photophysical and electronic properties of potential new materials derived from the compound.
These computational predictions would then be validated through targeted experiments, creating an efficient feedback loop for the rational design of new synthetic methods and functional materials.
Q & A
Q. What are the common synthetic routes for 5-(2-Bromoethyl)-2-fluorobenzonitrile, and what starting materials are typically used?
The synthesis of this compound often begins with bromo- or fluoro-substituted benzaldehyde derivatives. A typical route involves nucleophilic substitution or coupling reactions. For example, 5-bromo-2-fluorobenzaldehyde can undergo alkylation with ethylene dibromide or similar agents to introduce the bromoethyl group. Reaction conditions typically require anhydrous solvents (e.g., acetonitrile or DMF) and controlled temperatures (20–80°C) to minimize side reactions like elimination or over-halogenation . Purification often involves column chromatography or recrystallization to isolate the product.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions and electronic environments, with distinct shifts for bromo (~3.5–4.5 ppm for CHBr) and cyano groups (~110–120 ppm in C) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H] at m/z 242.97 for CHBrFN) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating stereochemistry in intermediates .
Q. What safety protocols are essential when handling this compound in the laboratory?
Due to its bromoethyl and cyano groups, the compound is a potential irritant and sensitizer. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize with activated carbon or vermiculite, avoiding water to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products like dehydrohalogenation during synthesis?
Side reactions (e.g., elimination to form alkenes) are mitigated by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce base-induced elimination .
- Temperature Control : Lower temperatures (e.g., 0–25°C) slow elimination kinetics .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
- Monitoring : Real-time FTIR or HPLC tracks intermediate formation and guides quenching .
Q. What pharmacological targets or mechanisms are associated with this compound derivatives?
The compound’s derivatives are explored in:
- Neurological Agents : As Sigma-1 receptor ligands (e.g., PRX-3140), modulating ion channels and neurotransmitter release .
- Antimuscarinic Drugs : Intermediates in darifenacin synthesis target M receptors for overactive bladder treatment .
- Kinase Inhibitors : Fluorobenzonitrile scaffolds show binding affinity for tyrosine kinases via halogen bonding .
Q. What advanced analytical methods are used to study binding interactions of this compound with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM : Resolves structural changes in protein targets upon ligand binding at near-atomic resolution .
Q. How should researchers address discrepancies in literature data (e.g., conflicting CAS numbers or molecular weights)?
- Cross-Referencing : Validate identifiers across PubChem, CAS Common Chemistry, and EPA DSSTox .
- Batch Analysis : Replicate syntheses and compare spectral data (NMR, MS) with published results .
- Collaboration : Engage with repositories like ChemSpider to resolve ambiguities in structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
